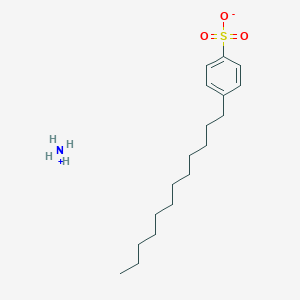
Benzenesulfonic acid, 4-dodecyl-, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 4-dodecyl-, ammonium salt, also known as Dodecylbenzenesulfonic acid ammonium salt (DBSA), is an organic compound that is widely used in scientific research. It is a surfactant that is commonly used in the synthesis of nanoparticles, as well as in the preparation of various materials.
Mécanisme D'action
The mechanism of action of DBSA is related to its surfactant properties. It has a hydrophobic tail that interacts with nonpolar substances, while its hydrophilic head interacts with polar substances. This property allows DBSA to stabilize nanoparticles and other materials, as well as to solubilize nonpolar substances in polar solvents.
Effets Biochimiques Et Physiologiques
DBSA has low toxicity and is not known to have any significant biochemical or physiological effects. However, it should be handled with care, as it can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DBSA in lab experiments is its ability to stabilize nanoparticles and other materials. It is also easy to handle and can be readily synthesized in the lab. However, one limitation of using DBSA is that it can interfere with certain analytical techniques, such as mass spectrometry, due to its surfactant properties.
Orientations Futures
There are many future directions for the use of DBSA in scientific research. One potential application is in the synthesis of functionalized nanoparticles for use in drug delivery and imaging. DBSA could also be used as a surfactant in the preparation of new materials with unique properties. Additionally, DBSA could be used as a catalyst in new organic reactions for the synthesis of complex molecules.
Conclusion:
In conclusion, DBSA is a versatile surfactant that has many applications in scientific research. Its ability to stabilize nanoparticles and other materials, as well as its ease of synthesis, make it a valuable tool for researchers. While it has low toxicity and is not known to have any significant biochemical or physiological effects, it should be handled with care due to its potential to cause skin and eye irritation. There are many future directions for the use of DBSA in scientific research, and it will undoubtedly continue to be an important tool for researchers in the years to come.
Méthodes De Synthèse
DBSA can be synthesized through the reaction of dodecylbenzene with sulfuric acid, followed by neutralization with ammonium hydroxide. The resulting product is a white powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
DBSA has a wide range of applications in scientific research. It is commonly used as a surfactant in the synthesis of nanoparticles, such as gold nanoparticles. It is also used in the preparation of various materials, including polymers, ceramics, and composites. DBSA is also used as a catalyst in organic reactions, such as the synthesis of esters and amides.
Propriétés
Numéro CAS |
14356-33-3 |
|---|---|
Nom du produit |
Benzenesulfonic acid, 4-dodecyl-, ammonium salt |
Formule moléculaire |
C18H33NO3S |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
azanium;4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;/h13-16H,2-12H2,1H3,(H,19,20,21);1H3 |
Clé InChI |
KKBKMPQHDSDUJI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)[O-].[NH4+] |
Autres numéros CAS |
14356-33-3 1331-61-9 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
4-Dodecylbenzenesulfonic acid ammonium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




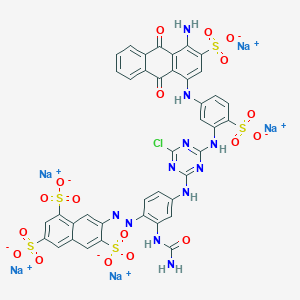



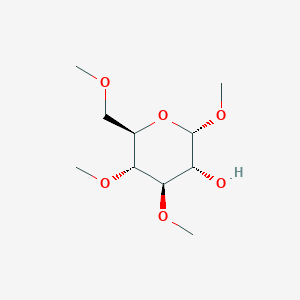
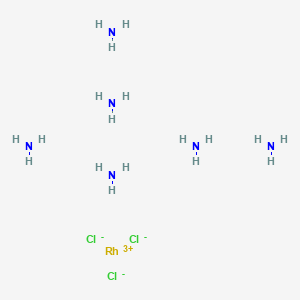

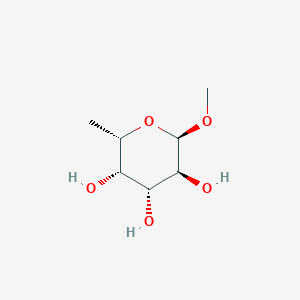

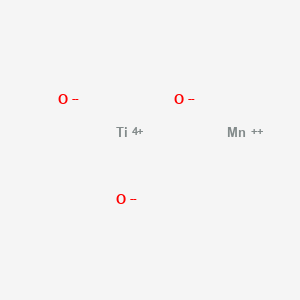

![1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione](/img/structure/B77017.png)
![6-Chloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B77018.png)